Nickel thiocyanate is used in research related to electrochemistry due to its unique properties:
Nickel thiocyanate plays a role in material science research due to its ability to form interesting and potentially functional materials:
Nickel thiocyanate is an inorganic compound with the formula Nickel(II) thiocyanate, represented as Ni(SCN)₂. This compound consists of nickel in its +2 oxidation state coordinated with two thiocyanate anions. It typically appears as a green or blue crystalline solid and is known for its coordination chemistry and ability to form various complexes with other ligands. Nickel thiocyanate is soluble in polar solvents and exhibits interesting magnetic properties due to the presence of nickel ions.
Nickel thiocyanate is considered a hazardous material. It is classified as toxic by inhalation and ingestion. Exposure can cause irritation of the skin, eyes, and respiratory system. Nickel compounds are also suspected carcinogens [].
Here are some safety precautions to consider when handling nickel thiocyanate:
Nickel thiocyanate has been studied for its biological activities, particularly in relation to its potential toxicity and effects on biological systems. Research indicates that nickel compounds can exhibit cytotoxicity and may influence cellular processes. Nickel thiocyanate has been shown to have antimicrobial properties, although its specific mechanisms of action are still under investigation. The compound's interaction with biological macromolecules such as proteins and nucleic acids raises concerns regarding its safety and potential applications in biomedicine.
Several methods are employed to synthesize nickel thiocyanate:
Nickel thiocyanate has several applications across different fields:
Research on interaction studies involving nickel thiocyanate focuses on its behavior in biological systems and its interactions with other chemical species. Studies indicate that it can bind with proteins and nucleic acids, potentially altering their functions. Understanding these interactions is crucial for evaluating the compound's safety profile and its implications in environmental chemistry.
Nickel thiocyanate shares similarities with other transition metal thiocyanates but exhibits unique properties due to the specific coordination chemistry of nickel. Here are some comparable compounds:
Nickel thiocyanate's unique coordination environment and magnetic properties distinguish it from these similar compounds, making it a valuable subject for both fundamental research and practical applications.
Nickel thiocyanate coordination compounds are typically synthesized via metathesis reactions between nickel salts and thiocyanate precursors. A well-established method involves the reaction of aqueous nickel sulfate (NiSO₄) with barium thiocyanate (Ba(SCN)₂), producing nickel thiocyanate (Ni(SCN)₂) and insoluble barium sulfate (BaSO₄) as a byproduct. Evaporation of the filtrate yields microcrystalline Ni(SCN)₂, which often exists as a tetrahydrate (Ni(SCN)₂·4H₂O) under ambient conditions.
Alternative non-aqueous routes utilize nickel chloride (NiCl₂) and potassium thiocyanate (KSCN) in solvents like 1-butanol. For example, reacting NiCl₂ with KSCN in 1-butanol at elevated temperatures, followed by the addition of triphenylphosphine (PPh₃), yields the complex Ni(SCN)₂(PPh₃)₂ as a red precipitate. This method avoids hydration issues and enables precise control over ligand coordination.
The introduction of nitrogen-donor ligands, such as pyridine derivatives and amines, significantly modulates the structural diversity of nickel thiocyanate complexes. Isonicotinamide (isn), a pyridine-4-carboxamide ligand, forms complexes with varying stoichiometries depending on reaction conditions. For instance, aqueous solutions with excess isn yield [Ni(NCS)₂(isn)₄]·3H₂O, where nickel adopts an octahedral geometry with four isn ligands and two terminally bonded thiocyanate groups. Reducing the isn concentration produces layered polymers like [Ni(μ-1,3-NCS)(isn)(NCS)]₂, where thiocyanate bridges connect nickel centers.
4-Ethylpyridine and 3-cyanopyridine similarly induce structural variations. Reactions in water or methanol favor discrete octahedral complexes (e.g., [Ni(NCS)₂(4-ethylpyridine)₄]), while solvent-free conditions promote polymeric architectures with μ-1,3-thiocyanate bridges. Amines like 4-aminopyridine form chain structures ([Ni(μ-1,3-NCS)(4-aminopyridine)₂]ₙ) through bridging thiocyanate ligands, demonstrating the ligand’s role in directing dimensionality.
Thermal decomposition of ligand-rich precursors provides access to metastable and ligand-deficient phases. Heating [Ni(NCS)₂(pyrimidine)₂] at 200°C quantitatively converts it into [Ni(NCS)₂(pyrimidine)]ₙ, a layered polymer with antiferromagnetic interactions. Similarly, [Ni(NCS)₂(4-ethylpyridine)₄] decomposes stepwise, first losing two ligands to form [Ni(NCS)₂(4-ethylpyridine)₂], followed by further condensation into [Ni(μ-1,3-NCS)(4-ethylpyridine)]ₙ, which exhibits metamagnetic behavior.
These transformations often involve intermediate phases detectable via thermogravimetry (TG) and X-ray powder diffraction (XRPD). For example, the decomposition of [Ni(NCS)₂(3-cyanopyridine)₄] proceeds through a crystalline intermediate ([Ni(NCS)₂(3-cyanopyridine)₂]) before yielding an amorphous product at higher temperatures.
Solvent choice critically influences the polymorphism of nickel thiocyanate complexes. In aqueous solutions, Ni(NCS)₂ and 4-methylpyridine form two polymorphs: a monoclinic phase with all-trans thiocyanate coordination and a triclinic phase with alternating cis-trans geometry. Polar aprotic solvents like acetonitrile favor discrete complexes (e.g., [Ni(NCS)₂(3-cyanopyridine)₂(CH₃CN)₂]), whereas less polar media promote polymeric networks.
Kinetic vs. thermodynamic control further dictates polymorphic outcomes. Rapid crystallization from ethanol yields the metastable [Ni(NCS)₂(4-ethylpyridine)₂] (Polymorph I), which gradually converts to the thermodynamically stable Polymorph II in water. Solvent-mediated conversion experiments confirm that Polymorph II predominates under equilibrium conditions due to its lower lattice energy.
Nickel thiocyanate exhibits a monoclinic crystal system with space group C2/m, as determined through comprehensive single-crystal X-ray diffraction studies conducted by Dubler, Relier, and Oswald in 1982 [47]. The crystallographic analysis revealed unit cell parameters of a = 10.476(7) Å, b = 3.628(2) Å, c = 6.165(5) Å, and β = 106.89(9)°, with Z = 2 formula units per unit cell and a calculated density of 2.59 g cm⁻³ [47]. The structure determination was refined to an R-factor of 0.037 for 611 independent observed reflections, demonstrating high structural accuracy [47].
The crystal structure belongs to the mercury thiocyanate structure-type and can be considered a distorted variant of the nickel bromide cadmium iodide structure [1]. X-ray diffraction measurements were performed using a four-circle diffractometer, employing Patterson synthesis and difference Fourier mapping techniques for atomic position determination [47]. The monoclinic symmetry manifests through the characteristic β angle deviation from 90°, creating a distinctive layer arrangement that governs the material's physical properties [47].
Table 1: Crystallographic and Structural Parameters of Nickel Thiocyanate
Parameter | Value | Reference |
---|---|---|
Space Group | C2/m | [47] |
Crystal System | Monoclinic | [47] |
Unit Cell Parameter a (Å) | 10.476(7) | [47] |
Unit Cell Parameter b (Å) | 3.628(2) | [47] |
Unit Cell Parameter c (Å) | 6.165(5) | [47] |
Unit Cell Parameter β (°) | 106.89(9) | [47] |
Formula Units (Z) | 2 | [47] |
Density (g cm⁻³) | 2.59 | [47] |
R-factor | 0.037 | [47] |
Ni-S Bond Length (Å) | ~2.40-2.56 | [1] [12] |
Ni-N Bond Length (Å) | ~2.05-2.08 | [1] [12] |
S-C Bond Length (Å) | ~1.64 | [5] |
N-C Bond Length (Å) | ~1.17 | [5] |
Ni-S-C Bond Angle (°) | ~100° | [25] |
Ni-N-C Bond Angle (°) | ~180° | [25] |
The nickel centers in nickel thiocyanate adopt octahedral coordination geometry, achieved through coordination with four sulfur atoms and two nitrogen atoms from thiocyanate ligands [1]. This octahedral arrangement exhibits slight distortions from ideal geometry, with bond angles deviating from the perfect 90° expected in regular octahedral complexes [12]. The coordination sphere demonstrates significant geometric flexibility, accommodating various coligands while maintaining the fundamental octahedral framework [48].
Structural analysis reveals that the nickel-nitrogen bond distances range from 2.05 to 2.08 Å, while nickel-sulfur bond distances extend from 2.40 to 2.56 Å across different nickel thiocyanate complexes [1] [12]. The octahedral distortion manifests through variations in bond angles, with cis angles ranging from 85.96° to 94.17° and trans angles spanning 174.44° to 179.78° [10]. This distortion pattern influences the electronic properties and magnetic behavior of the coordination polymer [12].
The layered polymer structure results from the systematic arrangement of octahedral nickel centers linked through bridging thiocyanate ligands [1]. Each octahedral unit contributes to the formation of two-dimensional sheets, where the coordination geometry directly governs the interlayer spacing and overall structural stability [12]. The octahedral coordination environment enables efficient electronic communication between adjacent metal centers, facilitating magnetic exchange interactions throughout the layered framework [14].
Table 2: Coordination Geometry and Bond Lengths in Nickel Thiocyanate Complexes
Compound | Coordination Geometry | Ni-N Bond (Å) | Ni-S Bond (Å) | Reference |
---|---|---|---|---|
Ni(SCN)₂ | Octahedral | 2.05 | 2.40 | [1] |
[Ni(NCS)₂(isn)₂(H₂O)₂] | Octahedral | 2.08 | 2.43 | [48] |
[Ni(NCS)₂(ethylisonicotinate)₂] | Octahedral | 2.07 | 2.42 | [12] |
[Ni(NCS)₂(C₅H₁₂N₂S)₂] | Square planar | 1.993 | 2.493-2.562 | [5] |
[Ni(NCS)₂(C₆H₇N)₂]ₙ | Octahedral | 2.056-2.124 | 2.523-2.640 | [8] |
Thiocyanate ligands in nickel thiocyanate complexes exhibit remarkable versatility in their bridging configurations, functioning as ambidentate ligands capable of coordinating through either nitrogen or sulfur atoms [25] [31]. The most prevalent bridging mode involves doubly bridging sulfur atoms, where the sulfur end of the thiocyanate ligand connects adjacent nickel centers [1]. This configuration creates infinite chains and ultimately two-dimensional sheet structures through systematic ligand bridging [47].
End-to-end bridging represents another significant coordination mode, wherein thiocyanate groups link metal centers through both nitrogen and sulfur atoms to different nickel ions [19] [4]. This bridging pattern results in metal-metal distances ranging from 5.557 to 6.426 Å, depending on the specific complex composition and coligand environment [2] [4]. The end-to-end configuration often leads to ferromagnetic coupling between metal centers, contrasting with the antiferromagnetic behavior typically observed in other bridging modes [19].
The μ-1,3-NCS bridging mode involves single thiocyanate bridges connecting nickel centers through both nitrogen and sulfur atoms, creating metal-metal separations of approximately 5.269 to 5.504 Å [8]. More complex bridging patterns include μ-1,3,3(N,S,S) configurations, where thiocyanate ligands engage in triple bridging through one nitrogen and two sulfur atoms [8]. These diverse bridging configurations significantly influence the magnetic properties and structural dimensionality of the resulting coordination polymers [32].
Table 3: Thiocyanate Bridging Configurations in Nickel Complexes
Bridging Mode | Bonding Description | Metal-Metal Distance (Å) | Reference |
---|---|---|---|
μ₂-η¹:η¹ (end-to-end) | N-Ni and S-Ni bonds to different metal centers | 5.557-6.426 | [2] [4] |
μ-1,3-NCS | Single thiocyanate bridge through N and S | 5.269-5.504 | [8] |
Double μ-1,1-NCS | Two thiocyanate groups bridging through N atoms | 5.557 | [19] |
μ-1,3,3(N,S,S) | Triple bridging through N, S, and S atoms | ~5.5 | [8] |
Terminal N-bonded | Nitrogen terminally coordinated to single metal | N/A | [7] |
Terminal S-bonded | Sulfur terminally coordinated to single metal | N/A | [25] |
Nickel thiocyanate complexes demonstrate significant polymorphism, with multiple crystalline forms exhibiting distinct structural arrangements and thermodynamic stabilities [6] [23]. The polymorphic modifications designated as Form 1a and Form 1b show markedly different thermal behaviors, with Form 1a representing the thermodynamically most stable configuration across the entire temperature range studied [6]. Solvent-mediated conversion experiments and differential scanning calorimetry measurements have confirmed the relative stability hierarchy between these polymorphic forms [6].
Temperature-induced phase transitions occur in certain nickel thiocyanate derivatives, particularly in bis(diethylenetriamine)nickel(II) thiocyanate systems [23]. The low-temperature ordered system (sym-fac isomer) transforms to a high-temperature disordered system (mer isomer) through a phase transition occurring between 162-180°C with an enthalpy change of 29.4 kJ mol⁻¹ [23]. The high-temperature form demonstrates metastability and reverts to the stable form under humid atmospheric conditions with relative humidity exceeding 60% [23].
Crystallographic analysis reveals that the low-temperature polymorph crystallizes in the triclinic system with space group P1̄, exhibiting unit cell parameters of a = 7.240(2) Å, b = 8.225(3) Å, c = 8.766(3) Å, with angles α = 63.27(2)°, β = 74.07(4)°, γ = 65.56(2)° [23]. The high-temperature polymorph adopts a cubic system with space group F4̄3m and unit cell parameter a = b = c = 12.373(3) Å [23]. These structural differences result in distinct magnetic behaviors and thermal properties between the polymorphic forms [24].
Table 4: Polymorphic Modifications of Nickel Thiocyanate Complexes
Polymorph | Space Group | Stability | Transition Temperature (°C) | Reference |
---|---|---|---|---|
Form 1a | Not specified | Thermodynamically most stable | N/A | [6] |
Form 1b | Not specified | Less stable | N/A | [6] |
Low-temperature ordered (sym-fac) | P1̄ | Stable below 162°C | 162-180 | [23] |
High-temperature disordered (mer) | F4̄3m | Metastable above 180°C | 162-180 | [23] |
Monoclinic P2₁/n | P2₁/n | Stable | N/A | [2] |
Cubic F4̄3m | F4̄3m | Metastable | N/A | [23] |
The two-dimensional sheet structure of nickel thiocyanate is stabilized through van der Waals forces operating between adjacent layers [1] [16]. These weak intermolecular interactions maintain the structural integrity of the layered arrangement while allowing for potential mechanical cleavage along the interlayer boundaries [14]. The interlayer separation distance is primarily determined by the balance between attractive van der Waals forces and repulsive electronic interactions between the electron-rich thiocyanate groups [33].
Theoretical investigations suggest that van der Waals metal thiocyanates, particularly nickel thiocyanate, demonstrate significant potential for monolayer applications due to the relatively weak interlayer bonding [14]. The layered antiferromagnetic ground state with in-layer ferromagnetic correlations results from the interplay between intralayer magnetic exchange through bridging ligands and negligible interlayer magnetic interactions [14] [36]. This magnetic behavior contrasts sharply with three-dimensional frameworks where stronger interlayer interactions promote different magnetic ordering patterns [36].
Hydrogen bonding networks contribute to interlayer stabilization in hydrated nickel thiocyanate complexes, where water molecules form extensive hydrogen bond systems with thiocyanate nitrogen and sulfur atoms [48]. These hydrogen bonding interactions create additional stabilization beyond van der Waals forces, influencing the thermal decomposition temperatures and structural stability under varying humidity conditions [7]. The interlayer interactions directly affect the mechanical properties, with weaker van der Waals forces enabling facile exfoliation while stronger hydrogen bonding networks resist structural deformation [34].
Irritant;Health Hazard;Environmental Hazard